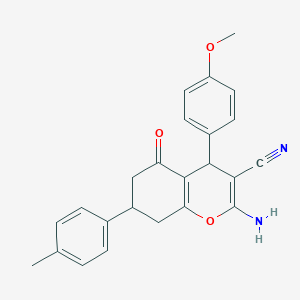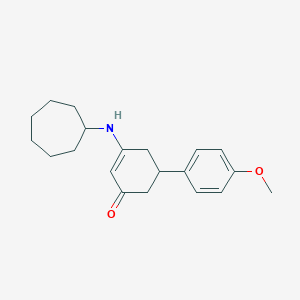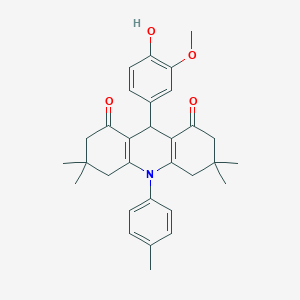
9-(4-hydroxy-3-methoxyphenyl)-3,3,6,6-tetramethyl-10-(4-methylphenyl)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 9-(4-hydroxy-3-methoxyphenyl)-3,3,6,6-tetramethyl-10-(4-methylphenyl)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione is a complex organic molecule with a unique structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-hydroxy-3-methoxyphenyl)-3,3,6,6-tetramethyl-10-(4-methylphenyl)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione typically involves multi-step organic reactions. One common approach is the condensation of appropriate aromatic aldehydes with cyclic ketones under acidic or basic conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid or sodium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
9-(4-hydroxy-3-methoxyphenyl)-3,3,6,6-tetramethyl-10-(4-methylphenyl)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione: undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The methoxy and methyl groups can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles like sodium methoxide or potassium tert-butoxide .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while reduction can produce alcohols .
Scientific Research Applications
9-(4-hydroxy-3-methoxyphenyl)-3,3,6,6-tetramethyl-10-(4-methylphenyl)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione: has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways.
Industry: The compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism by which 9-(4-hydroxy-3-methoxyphenyl)-3,3,6,6-tetramethyl-10-(4-methylphenyl)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s functional groups enable it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with these targets, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Hydroxy-3-methoxyphenyl)propionic acid
- 4-Hydroxy-3-methoxybenzaldehyde
- 3-Hydroxy-4-methoxyphenylacetic acid
Uniqueness
Compared to similar compounds, 9-(4-hydroxy-3-methoxyphenyl)-3,3,6,6-tetramethyl-10-(4-methylphenyl)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione stands out due to its complex structure and the presence of multiple functional groups. This complexity allows for a broader range of chemical reactions and interactions, making it a versatile compound in scientific research and industrial applications .
Properties
CAS No. |
404923-31-5 |
|---|---|
Molecular Formula |
C31H35NO4 |
Molecular Weight |
485.6g/mol |
IUPAC Name |
9-(4-hydroxy-3-methoxyphenyl)-3,3,6,6-tetramethyl-10-(4-methylphenyl)-4,5,7,9-tetrahydro-2H-acridine-1,8-dione |
InChI |
InChI=1S/C31H35NO4/c1-18-7-10-20(11-8-18)32-21-14-30(2,3)16-24(34)28(21)27(19-9-12-23(33)26(13-19)36-6)29-22(32)15-31(4,5)17-25(29)35/h7-13,27,33H,14-17H2,1-6H3 |
InChI Key |
KBPCIBGIMZXRQJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C3=C(C(C4=C2CC(CC4=O)(C)C)C5=CC(=C(C=C5)O)OC)C(=O)CC(C3)(C)C |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(C4=C2CC(CC4=O)(C)C)C5=CC(=C(C=C5)O)OC)C(=O)CC(C3)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(5-chloro-2-phenoxyphenyl)-2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B430573.png)
![6-(2-Chloro-6-fluoro-phenyl)-9,9-dimethyl-5-(3-methylbutanoyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B430581.png)
![5-acetyl-9-(4-dimethylaminophenyl)-6-phenyl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B430583.png)
![10-benzoyl-11-(4-methylphenyl)-3-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B430585.png)
![4-{3-[4-(dimethylamino)phenyl]-1-oxo-11-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl}-4-oxobutanoic acid](/img/structure/B430586.png)
![N-cyclohexyl-11-[4-(diethylamino)phenyl]-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carbothioamide](/img/structure/B430587.png)
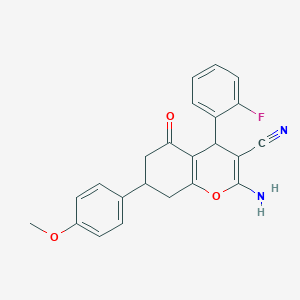
![10-benzoyl-3-(2-fluorophenyl)-11-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B430589.png)
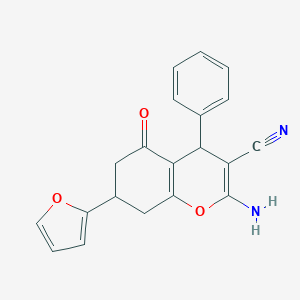
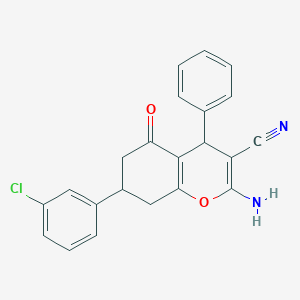
![ETHYL 4-({[(2-MORPHOLINOETHYL)AMINO]CARBOTHIOYL}AMINO)BENZOATE](/img/structure/B430593.png)
![1-(1,3-benzothiazol-2-yl)-3-methyl-4-{(1Z)-N-[3-(morpholin-4-yl)propyl]ethanimidoyl}-1H-pyrazol-5-ol](/img/structure/B430594.png)
